1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-ethoxyphenylamino-methyl substituent. The cyclobutanol core confers conformational rigidity, while the ethoxyphenyl group introduces aromaticity and ether functionality.
Properties
IUPAC Name |
1-[(4-ethoxyanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-6-4-11(5-7-12)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFXIYTGYILJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is a compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. It has garnered interest in pharmacological research due to its potential biological activities, including neurotropic and cytotoxic effects.
Neurotropic Activity
Research indicates that compounds in the cyclobutane series, including this compound, exhibit neurotropic properties. These properties suggest a capacity to influence neuronal function and potentially serve as therapeutic agents in neurological disorders. Studies have shown that derivatives of cyclobutane can act as selective antagonists of neurotransmitter receptors, particularly N-methyl-D-aspartic acid (NMDA) receptors, which are crucial in synaptic plasticity and memory function .
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (IC50 < 10 µM for A549 and IC50 = 5.7 µM for A375) . This suggests potential applications in cancer therapy.
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of cyclobutane derivatives, researchers found that certain compounds could reduce oxidative stress in neuronal cells. This was attributed to their ability to scavenge reactive oxygen species, thereby protecting neurons from damage . this compound may exhibit similar protective effects due to its structural analogies.
Table: Biological Activities of this compound
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol lies in pharmaceutical research. Preliminary studies indicate that compounds with similar structures may exhibit various pharmacological effects, including:
- Antimicrobial Activity : The presence of the cyclobutanol moiety has been linked to antimicrobial properties in related compounds.
- Anti-inflammatory Effects : Structural analogs have shown potential in reducing inflammation through various biochemical pathways.
- Anticancer Potential : Research into structurally similar compounds suggests possible activity against cancer cell lines.
Further investigation is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure enables it to participate in various chemical reactions, making it valuable for:
- Synthesis of Bioactive Molecules : It can be used as a building block for creating more complex molecules with desired biological activities.
- Modification of Existing Compounds : The functional groups present allow for modifications that can enhance the properties or efficacy of existing drugs.
The versatility of this compound in organic synthesis highlights its significance in both academic research and industrial chemistry .
Biological Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for determining its pharmacological profile. Interaction studies focus on:
- Binding Affinity : Investigating how well the compound binds to specific receptors or enzymes can provide insights into its potential therapeutic applications.
- Mechanism of Action : Understanding how the compound exerts its effects at a molecular level can guide further development and optimization.
These studies are essential for assessing the viability of the compound as a therapeutic agent .
Case Study 1: Antimicrobial Activity
Research on structurally similar compounds demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar properties.
Case Study 2: Anti-inflammatory Effects
Studies have shown that certain cyclobutane derivatives can inhibit inflammatory pathways effectively. This indicates that further exploration of this compound could yield promising anti-inflammatory agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Alkoxy-Substituted Cyclobutanol Derivatives
1-(4-Methoxyphenyl)cyclobutan-1-ol
- Structure : Methoxy group replaces ethoxy at the para position.
- Synthesis : Prepared via photocycloaddition with 88% yield, forming a colorless oil .
- Key Differences: Smaller alkoxy group (methoxy vs. ethoxy) reduces steric bulk and lipophilicity.
- Applications : Intermediate in photocycloaddition reactions for natural product synthesis .
Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)
- Structure : Ethoxyphenyl group embedded in a larger, branched ether framework.
- Key Differences: Extended aromatic system (phenoxybenzene) increases molecular weight (vs. cyclobutanol core). Ethoxy group contributes to insecticidal activity as a pyrethroid analog .
Halogen-Substituted Analogs
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
